Cas no 2137034-33-2 (Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-)

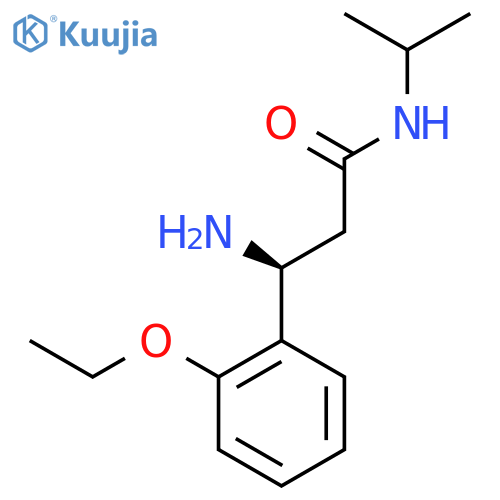

2137034-33-2 structure

商品名:Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- 化学的及び物理的性質

名前と識別子

-

- Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-

- EN300-765412

- (3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide

- 2137034-33-2

-

- インチ: 1S/C14H22N2O2/c1-4-18-13-8-6-5-7-11(13)12(15)9-14(17)16-10(2)3/h5-8,10,12H,4,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1

- InChIKey: QINDOFIUXRJWAX-LBPRGKRZSA-N

- ほほえんだ: O(CC)C1C=CC=CC=1[C@H](CC(NC(C)C)=O)N

計算された属性

- せいみつぶんしりょう: 250.168127949g/mol

- どういたいしつりょう: 250.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- 密度みつど: 1.045±0.06 g/cm3(Predicted)

- ふってん: 451.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 15.70±0.46(Predicted)

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-765412-0.25g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 0.25g |

$867.0 | 2025-02-22 | |

| Enamine | EN300-765412-0.5g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 0.5g |

$905.0 | 2025-02-22 | |

| Enamine | EN300-765412-10.0g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 10.0g |

$4052.0 | 2025-02-22 | |

| Enamine | EN300-765412-0.1g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 0.1g |

$829.0 | 2025-02-22 | |

| Enamine | EN300-765412-1.0g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 1.0g |

$943.0 | 2025-02-22 | |

| Enamine | EN300-765412-2.5g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 2.5g |

$1848.0 | 2025-02-22 | |

| Enamine | EN300-765412-0.05g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 0.05g |

$792.0 | 2025-02-22 | |

| Enamine | EN300-765412-5.0g |

(3S)-3-amino-3-(2-ethoxyphenyl)-N-(propan-2-yl)propanamide |

2137034-33-2 | 95.0% | 5.0g |

$2732.0 | 2025-02-22 |

Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)- 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2137034-33-2 (Benzenepropanamide, β-amino-2-ethoxy-N-(1-methylethyl)-, (βS)-) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量